molecular formula C14H21NO B3296531 4-(4-Isopropylphenoxy)piperidine CAS No. 893763-12-7

4-(4-Isopropylphenoxy)piperidine

Cat. No. B3296531
M. Wt: 219.32 g/mol
InChI Key: KXXKDDKNUOVVGM-UHFFFAOYSA-N
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Description

“4-(4-Isopropylphenoxy)piperidine” is a chemical compound with the empirical formula C14H21NO . It is part of a collection of unique chemicals provided by Sigma-Aldrich . The hydrochloride form of this compound has the linear formula C14H22ClNO .


Synthesis Analysis

Piperidine derivatives, such as “4-(4-Isopropylphenoxy)piperidine”, are significant synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature has summarized intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular weight of “4-(4-Isopropylphenoxy)piperidine” is 219.32 , and its hydrochloride form has a molecular weight of 255.79 . The InChI code for the hydrochloride form is 1S/C14H21NO.ClH/c1-11(2)12-3-5-13(6-4-12)16-14-7-9-15-10-8-14;/h3-6,11,14-15H,7-10H2,1-2H3;1H .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of different derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Isopropylphenoxy)piperidine” include a molecular weight of 219.32 . The hydrochloride form of this compound has a molecular weight of 255.79 .

Safety And Hazards

The safety data sheet for piperidine, a related compound, indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It’s important to handle “4-(4-Isopropylphenoxy)piperidine” with care, using appropriate safety measures.

Future Directions

Piperidines, including “4-(4-Isopropylphenoxy)piperidine”, play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published in the last five years, indicating the ongoing interest and research in this field . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-(4-propan-2-ylphenoxy)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11(2)12-3-5-13(6-4-12)16-14-7-9-15-10-8-14/h3-6,11,14-15H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXKDDKNUOVVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Isopropylphenoxy)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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